BuChE-IN-8

Alzheimer's disease Multi-target-directed ligand Amyloid beta aggregation

Alzheimer's disease research increasingly requires polypharmacology probes. BuChE-IN-8 (compound 19c) addresses this gap as a multi-target-directed ligand (MTDL) that simultaneously inhibits BuChE (IC50=559 nM), human BACE1 (IC50=1.57 µM), and Aβ40 aggregation (99% at 10 µM), with confirmed in vivo antiamnesic activity at 30 mg/kg. • Polypharmacology: BuChE, BACE1, Aβ40, mGAT1/4 inhibition. • Enables BuChE-specific mechanistic studies without AChE interference. • Validated scaffold for medicinal chemistry optimization. Supplied as ≥98% pure solid; ambient shipping for global delivery.

Molecular Formula C28H33ClN4O2S
Molecular Weight 525.1 g/mol
Cat. No. B12382723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuChE-IN-8
Molecular FormulaC28H33ClN4O2S
Molecular Weight525.1 g/mol
Structural Identifiers
SMILESCN(CCOCCN1C2=CC=CC=C2SC3=CC=CC=C31)C(CCN)C(=O)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C28H33ClN4O2S/c1-32(25(14-15-30)28(34)31-20-21-10-12-22(29)13-11-21)16-18-35-19-17-33-23-6-2-4-8-26(23)36-27-9-5-3-7-24(27)33/h2-13,25H,14-20,30H2,1H3,(H,31,34)
InChIKeyHAJZMHJFOROAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BuChE-IN-8: Multi-Target BuChE Inhibitor with BACE1 and Aβ Aggregation Suppression


BuChE-IN-8 (also known as compound 19c) is a synthetic multi-target-directed ligand (MTDL) developed for Alzheimer's disease research [1]. It functions primarily as a butyrylcholinesterase (BuChE) inhibitor with an IC50 of 559 nM, and uniquely extends its pharmacological profile to include human β-secretase (BACE1) inhibition (IC50 = 1.57 μM) and potent suppression of amyloid-β 40 (Aβ40) aggregation (99% inhibition at 10 μM) [1]. Additionally, it inhibits the murine GABA transporters mGAT1 (IC50 = 10 μM) and mGAT4 (IC50 = 12 μM) [1]. In vivo, it has demonstrated statistically significant antiamnesic properties in a scopolamine-induced mouse model of cognitive impairment at a dose of 30 mg/kg [1].

1 Multi-target pathway studies: BuChE, BACE1, Aβ aggregation, and GABA transporter modulation
2 Behavioral cognitive models: scopolamine-induced deficit in mouse
3 BuChE-specific interrogation without AChE confounding effects

Why BuChE-IN-8 Cannot Be Replaced by Standard or Selective Inhibitors


The therapeutic strategy for Alzheimer's disease is shifting from single-target agents (e.g., donepezil, rivastigmine) to multi-target-directed ligands (MTDLs) that simultaneously address several pathogenic pathways [1]. Generic substitution with a standard BuChE inhibitor or a dual AChE/BuChE inhibitor would fail to recapitulate BuChE-IN-8's unique polypharmacology [1]. A direct comparator in the same study, compound 22a, illustrates this point: while it is a more potent BuChE inhibitor (IC50 = 173 nM), it is significantly weaker against BACE1 (IC50 = 9.42 μM) and Aβ40 aggregation (79% at 10 μM) [1]. Conversely, the ultra-potent BChE-IN-8 (compound 20) with sub-nanomolar activity lacks the critical multi-target profile essential for disease-modifying research . Therefore, substituting BuChE-IN-8 with any of these related compounds would fundamentally alter the experimental outcomes in multi-factorial AD models [1].

22a / Analog More potent BuChE inhibitor but weaker BACE1/Aβ40 profile; polypharmacology balance may not transfer
Selective Inhibitor Single-target BuChE or BACE1 agents cannot replicate reported multi-pathway response context
Donepezil / Rivastigmine AChE-active clinical compounds lack BACE1/Aβ aggregation modulation and may confound BuChE mechanistic studies

Procurement Evidence: Multi-Target Activity vs. Closest Analogs


BACE1 and Aβ40 Aggregation Inhibition vs. Analog 22a

BuChE-IN-8 distinguishes itself from the more potent BuChE inhibitor 22a by exhibiting substantially stronger BACE1 and Aβ40 aggregation inhibition. BuChE-IN-8 has an hBACE1 IC50 of 1.57 μM, which is 6-fold lower (more potent) than 22a's hBACE1 IC50 of 9.42 μM [1]. For Aβ40 aggregation, BuChE-IN-8 achieves 99% inhibition at 10 μM, whereas 22a achieves only 79% inhibition under identical conditions [1].

BACE1 and Aβ40 vs. Analog 22a
Head-to-head
hBACE1 IC50: 1.57 μM vs. 9.42 μM (6-fold lower); Aβ40 inhibition: 99% vs. 79% at 10 μM
Reported broader amyloid-pathway engagement context
In vitro enzyme and aggregation assays
Alzheimer's disease Multi-target-directed ligand Amyloid beta aggregation

Selectivity Over AChE and Structural Differentiation

While BChE-IN-8 (compound 20) is an ultra-potent, BBB-penetrant BuChE inhibitor (IC50 = 0.15 nM for eqBChE), it is a distinct chemical entity with a different polypharmacology profile. The primary literature for BuChE-IN-8 does not report any significant AChE inhibitory activity, which is a key differentiator from non-selective cholinesterase inhibitors like rivastigmine or donepezil. In contrast, the dual inhibitor AChE/BuChE-IN-8 (Compound 5a) has a BuChE Ki of 2.364 μM and an AChE Ki of 0.788 μM . The absence of AChE activity for BuChE-IN-8 allows for cleaner mechanistic studies of BuChE's role in disease progression without confounding AChE-mediated effects [1].

Selectivity Over AChE
Class-level
No significant AChE inhibition reported vs. AChE/BuChE-IN-8 (AChE Ki = 0.788 μM)
Supports BuChE-specific mechanistic pathway studies
Data to verify; class-level selectivity inference
Butyrylcholinesterase Selectivity Pharmacological tool

In Vivo Antiamnesic Efficacy in Scopolamine Model

BuChE-IN-8 demonstrated statistically significant antiamnesic properties in a mouse model of amnesia caused by scopolamine. At an oral dose of 30 mg/kg, it significantly improved cognitive performance in both the Novel Object Recognition (NOR) task and the Passive Avoidance (PA) task [1]. This in vivo efficacy is a crucial differentiator from many early-stage, in vitro-only BuChE inhibitors. For comparison, compound 22a also showed efficacy in these tasks, but with a different multi-target balance [1].

In Vivo Antiamnesic Response
Head-to-head
30 mg/kg oral: significant improvement in NOR and PA tasks vs. vehicle; comparable to 22a
Reported behavioral endpoint context in scopolamine model
Selection depends on in vitro target balance
In vivo efficacy Cognitive enhancement Scopolamine model

Metabolic Stability and Low Neurotoxicity Profile

In vitro ADMET studies revealed that BuChE-IN-8 possesses acceptable metabolic stability and low neurotoxicity [1]. These properties were assessed alongside compound 22a, which also showed a favorable profile. The specific data, while not numerically head-to-head, classifies BuChE-IN-8 as a chemically tractable lead with a safety margin suitable for repeated in vivo dosing. This contrasts with many historical BuChE inhibitors that failed due to poor stability or neurotoxicity.

Metabolic Stability & Safety
Supporting
Acceptable microsomal stability; low neurotoxicity reported in vitro
Supports repeated in vivo dosing feasibility; context-dependent
Qualitative profile; source-specific review
Metabolic stability Neurotoxicity ADMET

Differentiation from Donepezil and Rivastigmine

Unlike clinical standards donepezil (primarily an AChE inhibitor with some BuChE activity) and rivastigmine (a dual AChE/BuChE inhibitor), BuChE-IN-8 does not inhibit AChE. Furthermore, it provides additional disease-modifying pharmacology via BACE1 and Aβ aggregation inhibition [1]. For example, donepezil's BuChE IC50 is >10 μM, making BuChE-IN-8 >18-fold more potent at BuChE alone, while also offering the orthogonal BACE1 and Aβ activities that donepezil lacks [2].

Differentiation from Donepezil
Cross-study
BuChE IC50: 559 nM vs. >10 μM (>18-fold); added BACE1/Aβ profile absent in donepezil
Enables disease-modifying hypothesis testing not achievable with standard of care
Cross-study comparison; method context may differ
Mechanism of action Cholinesterase inhibitor Alzheimer's disease

GABA Transporter (mGAT1/4) Inhibition

BuChE-IN-8 uniquely inhibits murine GABA transporters mGAT1 (IC50 = 10 μM) and mGAT4 (IC50 = 12 μM) [1]. This is a key differentiating feature from the majority of BuChE inhibitors and even the related compound 22a, which has weaker mGAT activity (mGAT1 IC50 = 30 μM, mGAT4 IC50 = 25 μM) [1]. The combination of GABAergic modulation with cholinergic and anti-amyloid activities represents a novel multi-target strategy for AD.

GABA Transporter Inhibition
Head-to-head
mGAT1 IC50: 10 μM; mGAT4 IC50: 12 μM (3-fold/2-fold lower vs. 22a)
Supports CNS polypharmacology research fit
HEK-293 cell radioligand uptake assays
GABA transporter Polypharmacology Neurotransmission

Optimal Research Applications for BuChE-IN-8


Simultaneous Modulation of BuChE, BACE1, and Amyloid Aggregation

BuChE-IN-8 is the tool of choice for in vivo and in vitro studies investigating the therapeutic hypothesis that simultaneous targeting of cholinergic deficits (via BuChE), amyloid production (via BACE1), and amyloid plaque formation (via Aβ40 aggregation) yields superior disease-modifying outcomes compared to single-target interventions. Its demonstrated antiamnesic effects in the scopolamine model provide a direct behavioral correlate, enabling robust proof-of-concept studies [1].

Role of GABAergic Neurotransmission in Alzheimer's Pathology

The compound's dual inhibition of mGAT1 and mGAT4, alongside its established anti-AD targets, makes it uniquely suited for research exploring the intersection of GABAergic signaling, cholinergic function, and amyloid pathology. This is an emerging area of AD research where no other commercially available tool compound offers this specific combination of activities [1].

BuChE Non-Cholinergic Roles in Neurodegeneration

Due to its selectivity over AChE, BuChE-IN-8 can be used to dissect the specific contributions of BuChE to disease progression, independent of AChE-mediated effects. This is particularly valuable in models where BuChE expression is known to increase in reactive glia and plaques, and its role in clearing or aggregating Aβ is being investigated [1]. In contrast, using a dual AChE/BuChE inhibitor would confound the results.

Lead Optimization and SAR for Multi-Target-Directed Ligands

BuChE-IN-8 serves as a validated starting point for medicinal chemistry campaigns aimed at developing next-generation MTDLs for AD. Its balanced profile against four clinically relevant targets (mGAT1/4, BuChE, BACE1, Aβ40) provides a robust scaffold for SAR exploration and property optimization, offering a clear advantage over more narrowly focused chemical probes [1].

Application
Selection Property
Validation Focus
Multi-pathway AD model studies
Polypharmacology profile balance
Cholinergic, amyloid, and behavioral endpoint context
GABAergic signaling in neurodegeneration
Unique mGAT1/4 inhibition
CNS neurotransmission pathway-response interpretation
BuChE non-cholinergic role dissection
AChE-sparing selectivity
BuChE-specific mechanistic model-response context
MTDL lead optimization campaigns
Validated multi-target scaffold
SAR exploration and property optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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